1-叠氮辛烷

描述

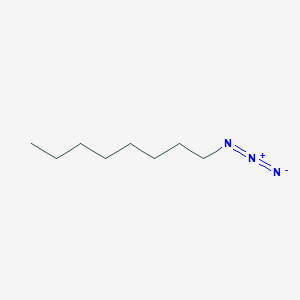

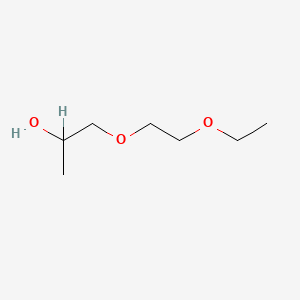

1-Azidooctane is a chemical compound that has garnered interest due to its unique properties and potential applications in various fields of chemistry. Its structure, characterized by an azide group attached to an octane chain, opens up possibilities for reactions and applications in material science, organic synthesis, and possibly as an intermediate in pharmaceuticals, excluding its use in drug applications directly.

Synthesis Analysis

The synthesis of 1-Azidooctane and related azide compounds typically involves the attachment of an azide group to an alkane chain. A commonly used method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the regiospecific addition of terminal alkynes to azides, producing 1,4-substituted [1,2,3]-triazoles. This method demonstrates the efficiency and versatility of synthesizing azide-functionalized molecules, including 1-Azidooctane, under mild conditions with high yield and purity (Tornøe, Christensen, & Meldal, 2002).

Molecular Structure Analysis

The molecular structure of azides, including 1-Azidooctane, is significant for understanding their reactivity and interactions. X-ray crystallography studies, such as those on related azide compounds, provide insights into the geometry and electronic structure of azides. These studies highlight the linear arrangement of the nitrogen atoms in the azide group and its implications for reactivity and stability (Goh et al., 2014).

Chemical Reactions and Properties

1-Azidooctane participates in various chemical reactions characteristic of azides. One of the most notable is its role in the Huisgen cycloaddition, leading to the formation of triazoles. Azides are also known to undergo decomposition, releasing nitrogen gas, which can be utilized in synthesizing nitrogen-containing compounds or in materials science for creating porous structures (Choudhury, Gupta, Silva, & Ramamurthy, 2013).

Physical Properties Analysis

The physical properties of 1-Azidooctane, such as melting and boiling points, solubility in various solvents, and density, are crucial for its handling and application in synthesis. While specific data on 1-Azidooctane may not be readily available, the properties of azides generally suggest moderate volatility and a propensity for explosive decomposition under certain conditions, necessitating careful handling.

Chemical Properties Analysis

Chemically, azides like 1-Azidooctane are known for their high nitrogen content and the ability to release nitrogen gas upon decomposition. This reactivity is leveraged in click chemistry reactions, where azides serve as versatile reagents for forming stable, covalently bonded structures with alkynes. The azide functional group's reactivity towards electrophilic and nucleophilic agents further defines its chemical properties, making it a valuable tool in organic synthesis (Sabitha, Babu, Rajkumar, & Yadav, 2002).

科学研究应用

合成Bicyclo[1.1.1]戊-1-胺

1-叠氮辛烷,通过其衍生物1-叠氮-3-碘-双环[1.1.1]戊烷,在合成Bicyclo[1.1.1]戊-1-胺中发挥着至关重要的作用,这是药物化学中重要的化合物。这种合成提供了一个可扩展和灵活的途径来生产这种重要的基团,强调了它在制药应用中的潜在多功能性 (Goh et al., 2014)。

1H-[1,2,3]-三唑类化合物的开发

1-叠氮辛烷参与了通过铜(I)催化的末端炔烃与叠氮化合物的1,3-双极环加成反应合成1H-[1,2,3]-三唑类化合物的过程。这个过程对于在肽骨架或侧链中生成多样化的1,4-取代[1,2,3]-三唑类化合物具有重要意义,展示了它在肽化学和药物设计中的实用性 (Tornøe等人,2002)。

AZT的荧光衍生物

1-叠氮辛烷中的叠氮功能有助于合成1,2,3-三唑类衍生物,例如3'-去氧-3-叠氮胸苷(AZT)的荧光衍生物。这种应用对于开发新型荧光探针具有重要意义,有助于生物化学和医学研究的进展 (Szafrański等人,2015)。

磁性材料和配体化学

1-叠氮辛烷通过其叠氮基团,在创建磁性分子材料中起着至关重要的作用。它作为桥联配体在磁化学中的作用能力已经为了解叠氮金属化合物的磁性行为提供了重要见解。这对于材料科学的发展和对各种化合物中磁性各向异性的理解至关重要 (Zeng et al., 2009)。

宿主-客体化学中的光功能化

1-叠氮辛烷衍生物,如叠氮孔雀石烷,展示了在宿主分子(如八酸(OA)和葫芦[7]尿素(CB7))中的有趣反应性。从这些衍生物中形成的亚氮烯导致独特的分子间反应,有助于宿主-客体化学领域和新型光功能化合物的发展 (Choudhury et al., 2013)。

属性

IUPAC Name |

1-azidooctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3/c1-2-3-4-5-6-7-8-10-11-9/h2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXAHCVNYRABXLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50995896 | |

| Record name | 1-Azidooctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50995896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Azidooctane | |

CAS RN |

7438-05-3 | |

| Record name | 1-Azidooctane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007438053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC85002 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85002 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Azidooctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50995896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Spiro[12H-benzo[a]xanthene-12,1'(3'H)-isobenzofuran]-3'-one, 9-(diethylamino)-](/img/structure/B1266780.png)